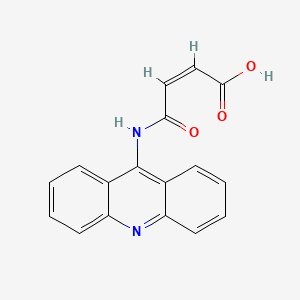

N-(9-Acridinyl)maleamic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(9-Acridinyl)maleamic acid is a chemical compound with the molecular formula C17H12N2O3 and a molecular weight of 292.29 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. This compound is known for its applications in the synthesis of fluorescent reagents and its interactions with thiol compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(9-Acridinyl)maleamic acid is synthesized through a condensation reaction between 9-aminoacridine and maleic anhydride . The reaction proceeds quantitatively, resulting in the formation of this compound. This intermediate can then be transformed into N-(9-acridinyl)maleimide through dehydratic cyclization using polyphosphoric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard laboratory procedures that can be scaled up for industrial purposes. The key steps include the condensation reaction and subsequent cyclization, which can be optimized for larger-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(9-Acridinyl)maleamic acid undergoes various chemical reactions, including:

Condensation Reactions: Formation of this compound from 9-aminoacridine and maleic anhydride.

Dehydratic Cyclization: Conversion of this compound to N-(9-acridinyl)maleimide using polyphosphoric acid.

Common Reagents and Conditions

Condensation Reaction: 9-aminoacridine and maleic anhydride are the primary reagents.

Cyclization Reaction: Polyphosphoric acid is used for the dehydratic cyclization.

Major Products Formed

This compound: The primary product of the condensation reaction.

N-(9-Acridinyl)maleimide: The product of the dehydratic cyclization of this compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

N-(9-Acridinyl)maleamic acid (NAM) is characterized by the following molecular properties:

- Molecular Formula : C17H12N2O3

- Molecular Weight : 292.29 g/mol

The compound acts primarily as a maleimide-type fluorescent thiol reagent, interacting with thiol groups through a coupling reaction. This interaction results in the formation of fluorescent derivatives that exhibit strong blue fluorescence, making NAM valuable for various analytical applications .

Biochemical Analysis

NAM is extensively used in biochemical assays for the detection and quantification of thiol-containing compounds such as cysteine and glutathione. Its high specificity and sensitivity allow for the fluorometric analysis of these biomolecules, facilitating studies on oxidative stress and cellular signaling pathways .

Protein Modification

The ability of NAM to modify proteins has significant implications in biochemical research. By labeling thiol groups in proteins, researchers can investigate protein structure and function, as well as monitor changes in thiol levels associated with various physiological conditions, including cancer progression .

Neuroscience Research

In neuroscience, NAM has been employed to derivatize samples for liquid chromatography-tandem mass spectrometry analysis. This application enables the quantification of neuronal glutathione levels, providing insights into neuroprotection mechanisms against oxidative stress .

Antibacterial Applications

Recent studies have explored the antibacterial potential of NAM when incorporated into mesoporous silica nanoparticles (MSNs). These nanomaterials demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, attributed to oxidative stress mechanisms triggered by the maleamate ligands .

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Biochemical Analysis | Detection of thiols | High sensitivity in complex matrices |

| Protein Modification | Labeling proteins | Insights into protein dynamics |

| Neuroscience Research | Quantification of glutathione levels | Neuroprotection insights |

| Antibacterial Applications | Antibacterial activity via MSNs | Moderate activity against bacteria |

Study on Neuronal Antioxidant Capacity

A notable study utilized NAM to assess the effects of N-acetyl cysteine on neuronal glutathione levels. Mice treated with N-acetyl cysteine showed significant increases in glutathione levels, quantified using NAM-labeled derivatives. This study highlighted NAM's utility in neurobiological assays aimed at understanding antioxidant capacity.

Fluorescent Detection Method

In another significant application, NAM was used to label imprinted sites in molecularly imprinted polymers for protein recognition. The fluorescence produced allowed for the visualization and quantification of target proteins, demonstrating its potential in biosensor development .

Wirkmechanismus

The mechanism of action of N-(9-acridinyl)maleamic acid involves its interaction with thiol groups. When converted to N-(9-acridinyl)maleimide, it reacts with thiol compounds to form fluorescent products . This reaction is highly specific and occurs under mild conditions, making it useful for detecting and quantifying thiol groups in biological samples .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(9-Acridinyl)maleimide: A derivative of N-(9-acridinyl)maleamic acid, known for its strong blue fluorescence when coupled with thiol compounds.

N-(9-Acridinyl)succinimide: Another related compound used in similar biochemical applications.

Uniqueness

This compound is unique due to its specific interaction with thiol groups and its role in the synthesis of highly fluorescent reagents. Its derivatives, such as N-(9-acridinyl)maleimide, are particularly valuable in biochemical assays for detecting thiol compounds .

Biologische Aktivität

N-(9-Acridinyl)maleamic acid (NAM) is a synthetic compound that has garnered interest in various biological applications due to its unique structural properties and reactivity. This article delves into its biological activity, focusing on its mechanisms of action, applications in biochemical assays, and potential therapeutic uses.

Chemical Structure and Properties

This compound incorporates an acridine moiety alongside a maleamic acid group, contributing to its reactivity and fluorescence properties. The acridine structure is known for its ability to intercalate DNA, while the maleamic acid component allows for specific reactions with thiol groups in biomolecules.

The biological activity of NAM primarily stems from its selective reactivity with thiol groups. The maleimide moiety acts as an electrophile, forming stable thioether linkages upon reaction with nucleophilic thiols. This specificity enables NAM to label thiol-containing biomolecules, such as cysteine and glutathione, facilitating their detection and quantification through enhanced fluorescence emission .

Biological Applications

- Fluorescent Labeling Agent : NAM is utilized as a fluorescent thiol labeling agent. When it interacts with thiol groups, it forms a conjugate that emits strong blue fluorescence, allowing for sensitive detection of low concentrations of biomolecules in complex biological samples .

- Anticancer Activity : Research has shown that derivatives of acridinyl compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on 9-acridinyl amino acid derivatives demonstrated IC50 values comparable to established chemotherapeutic agents like amsacrine, particularly against lung cancer cell lines . This suggests potential applications for NAM or its derivatives in cancer therapy.

- Antioxidant Monitoring : Given its ability to form stable conjugates with thiols, NAM is employed in assays designed to monitor oxidative stress and cellular signaling pathways. Its use in fluorometric assays allows researchers to track changes in thiol levels under different physiological conditions .

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of NAM:

- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of NAM derivatives on K562 (leukemia) and A549 (lung cancer) cell lines. Results indicated that certain derivatives induced apoptosis independently of cell cycle regulation, showcasing their potential as anticancer agents .

- Fluorometric Assays : A notable study utilized NAM for the fluorometric determination of plasma thiols via high-performance liquid chromatography (HPLC). This method demonstrated high sensitivity and specificity for detecting thiol levels in biological samples, emphasizing NAM's utility in biochemical research .

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(9-Acridinyl)maleimide (NAM) | Acridine moiety with maleimide group | Strong fluorescent properties; selective reactivity with thiols |

| Maleimide | Contains a maleimide group | Reactive towards nucleophiles like thiols |

| 9-Aminoacridine | Acridine derivative with an amino group | Less reactive than N-(9-Acridinyl)maleimide |

| 4-Maleimidobutyric Acid | Maleimide linked to butyric acid | Used for protein labeling |

Eigenschaften

IUPAC Name |

(Z)-4-(acridin-9-ylamino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-15(9-10-16(21)22)19-17-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)17/h1-10H,(H,21,22)(H,18,19,20)/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXHTLMOSJUHKZ-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.